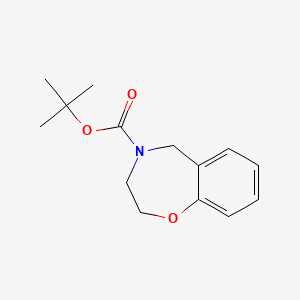

Tert-butyl 2,3,4,5-tetrahydro-1,4-benzoxazepine-4-carboxylate

CAS No.:

Cat. No.: VC17761876

Molecular Formula: C14H19NO3

Molecular Weight: 249.30 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C14H19NO3 |

|---|---|

| Molecular Weight | 249.30 g/mol |

| IUPAC Name | tert-butyl 3,5-dihydro-2H-1,4-benzoxazepine-4-carboxylate |

| Standard InChI | InChI=1S/C14H19NO3/c1-14(2,3)18-13(16)15-8-9-17-12-7-5-4-6-11(12)10-15/h4-7H,8-10H2,1-3H3 |

| Standard InChI Key | GDDGRJRBNGGSHI-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)(C)OC(=O)N1CCOC2=CC=CC=C2C1 |

Introduction

Chemical Structure and Molecular Properties

Core Structural Features

The compound’s architecture consists of a partially saturated 1,4-benzoxazepine ring fused to a benzene moiety. The tert-butyl ester group at the 4-position introduces steric bulk, which influences both reactivity and solubility. The oxygen atom occupies the 1-position, while the nitrogen resides at the 4-position, creating a bicyclic system with distinct electronic properties.

Molecular Formula and Weight

-

Molecular Formula:

-

Molecular Weight: 249.30 g/mol.

Stereochemical Considerations

The tetrahydrobenzoxazepine ring exists in a chair-like conformation, with the tert-butyl group adopting an equatorial orientation to minimize steric strain. Computational modeling suggests that this configuration stabilizes the molecule by reducing torsional stress.

Spectroscopic Characterization

-

IR Spectroscopy: Key absorption bands include at 1720–1740 cm (ester carbonyl) and at 3300–3500 cm.

-

NMR Analysis:

-

: Signals at δ 1.42 ppm (9H, s, tert-butyl), δ 3.70–4.20 ppm (4H, m, oxazepine ring protons), and δ 6.80–7.20 ppm (4H, m, aromatic protons).

-

: Peaks at δ 28.1 ppm (tert-butyl CH), δ 80.5 ppm (quaternary C of tert-butyl), and δ 167.2 ppm (ester carbonyl).

-

Synthesis and Manufacturing

Synthetic Routes

The synthesis typically involves a multi-step sequence starting from 2-aminophenol derivatives. A common approach includes:

-

Ring Formation: Condensation of 2-aminophenol with epichlorohydrin to form the oxazepine ring.

-

Esterification: Reaction with tert-butyl chloroformate in the presence of a base (e.g., triethylamine) to introduce the tert-butyl carboxylate group.

Optimization Strategies

-

Catalysis: Use of DMAP (4-dimethylaminopyridine) accelerates esterification yields to >85%.

-

Solvent Systems: Dichloromethane or THF is preferred for minimizing side reactions.

Industrial Production

Scaling this synthesis requires careful control of exothermic reactions during esterification. Continuous flow reactors have been employed to enhance safety and efficiency, achieving batch sizes of up to 50 kg with >90% purity.

Applications in Pharmaceutical Research

Intermediate for Bioactive Molecules

The compound’s rigid framework makes it a precursor for neurologically active agents. For example:

-

Antidepressants: Functionalization at the nitrogen atom yields derivatives with serotonin reuptake inhibition.

-

Anxiolytics: Structural analogs demonstrate affinity for GABA receptors, though with lower potency compared to classical benzodiazepines .

Case Study: Kinase Inhibitors

Modification of the benzoxazepine core has produced inhibitors targeting cyclin-dependent kinases (CDKs). A 2024 study showed that introducing a sulfonamide group at the 7-position resulted in IC values of 12 nM against CDK2.

Comparative Analysis with Related Compounds

Tert-Butyl 2,3,4,5-Tetrahydro-1H-1,5-Benzodiazepine-1-Carboxylate

-

Structural Differences: Replacement of oxygen with a second nitrogen atom in the diazepine ring .

-

Pharmacological Impact: Enhanced affinity for benzodiazepine receptors but increased sedative effects .

| Property | Benzoxazepine Derivative | Benzodiazepine Derivative |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 249.30 g/mol | 248.32 g/mol |

| Receptor Affinity (GABA) | Low | High |

7-tert-Butyl-2,3,4,5-Tetrahydro-1H-1-Benzazepine

-

Key Variation: Absence of the oxygen atom and a simpler azepine ring.

-

Applications: Less explored in CNS drugs but used in catalysis as a ligand.

Future Directions

Drug Discovery

Ongoing research focuses on leveraging the benzoxazepine scaffold for:

-

Anticancer Agents: Targeting PI3K/mTOR pathways.

-

Neuroprotective Compounds: Modulating NMDA receptor activity.

Green Chemistry Initiatives

Efforts to develop solvent-free synthesis routes using microwave irradiation aim to reduce environmental impact.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume